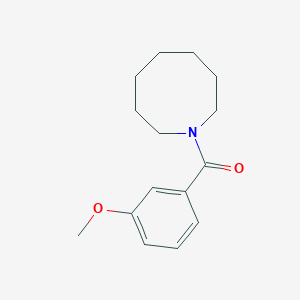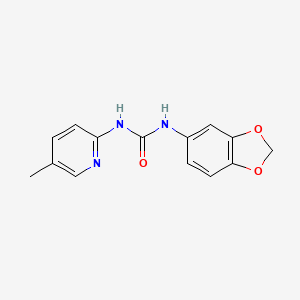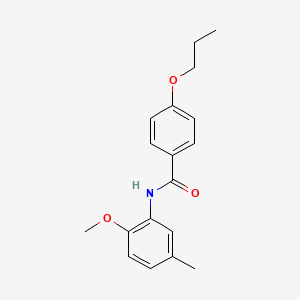
1-(3-methoxybenzoyl)azocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxybenzoyl)azocane, also known as MBOCA, is a chemical compound that has been widely used in various industrial applications, including the production of polyurethane products, such as coatings, adhesives, and foams. Despite its widespread use, MBOCA is a highly toxic compound that poses significant health risks to humans and animals.
Wirkmechanismus
1-(3-methoxybenzoyl)azocane is a potent cytotoxic agent that induces cell death by disrupting cellular processes, such as DNA synthesis and protein synthesis. This compound is metabolized to 3-methoxy-4-hydroxybenzylamine (MHBA) by cytochrome P450 enzymes, which can then undergo further oxidation to form reactive intermediates that can interact with cellular macromolecules, such as proteins and DNA.
Biochemical and Physiological Effects:
This compound exposure has been shown to cause a variety of biochemical and physiological effects, including oxidative stress, DNA damage, and cell death. This compound has also been shown to cause neurological damage, liver damage, and kidney damage in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-methoxybenzoyl)azocane is a useful tool for studying the mechanisms of toxicity of aromatic isocyanates. However, its high toxicity limits its use in certain experiments, and precautions must be taken to ensure the safety of researchers working with this compound.
Zukünftige Richtungen
Future research on 1-(3-methoxybenzoyl)azocane should focus on developing safer alternatives to this highly toxic compound for use in industrial applications. Additionally, further studies are needed to elucidate the mechanisms of this compound-induced toxicity and to develop effective strategies for preventing and treating this compound toxicity in exposed individuals.
Conclusion:
In conclusion, this compound is a highly toxic compound that has been widely used in various industrial applications. Despite its toxicity, this compound has been extensively studied in scientific research as a model compound for investigating the mechanisms of toxicity of other aromatic isocyanates. Future research on this compound should focus on developing safer alternatives and elucidating the mechanisms of toxicity to prevent and treat this compound-induced toxicity in exposed individuals.
Synthesemethoden
The synthesis of 1-(3-methoxybenzoyl)azocane involves the reaction of 3-methoxybenzoyl chloride with 1,6-diaminohexane under acidic conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents, such as chloroform and acetone.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxybenzoyl)azocane has been extensively studied in scientific research due to its toxicological properties. It has been used as a model compound to investigate the mechanisms of toxicity of other aromatic isocyanates. This compound has also been used to study the effects of oxidative stress on cells and to evaluate the efficacy of various antioxidants in preventing this compound-induced toxicity.
Eigenschaften
IUPAC Name |
azocan-1-yl-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-14-9-7-8-13(12-14)15(17)16-10-5-3-2-4-6-11-16/h7-9,12H,2-6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPMXKTVBGXFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-adamantanecarboxamide](/img/structure/B5318767.png)


![rel-(4aS,8aR)-6-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5318790.png)
![2-{[(2-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5318797.png)
![4-methyl-2-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5318810.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B5318816.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[(5-methyl-2-thienyl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5318820.png)
![N-[3-(4-fluorophenyl)propyl]-2-methylpropanamide](/img/structure/B5318822.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5318846.png)
![N-cyclopropyl-1'-[6-(trifluoromethyl)pyridin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5318847.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5318852.png)
![4-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5318859.png)